"Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" IUPAC name and structure
"Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate" IUPAC name and structure
An In-Depth Technical Guide to Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] The presence of a bromophenyl group and a methyl carboxylate ester functional group on the pyrazole core makes this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[3]
The pyrazole scaffold is a "privileged structure" in drug discovery, frequently appearing in approved drugs for various diseases, including cancer, inflammation, and infectious diseases.[4][5] The specific substitution pattern of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of its IUPAC name, structure, synthesis, and characterization, aimed at professionals in the field of drug development and chemical research.
Part 1: IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate . This name precisely describes the molecular architecture: a central 1H-pyrazole ring, a methyl...carboxylate (ester) group at position 4, and a 4-bromophenyl substituent at position 3.
Chemical Structure
The two-dimensional structure of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is depicted below.
Caption: 2D Structure of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 14436-32-9 | [6][7][8] |
| Molecular Formula | C₁₁H₉BrN₂O₂ | N/A |
| Molecular Weight | 281.11 g/mol | N/A |
| Appearance | White to off-white solid |
Part 2: Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyrazoles is a well-established area of organic chemistry.[9] A common and efficient method for preparing compounds like Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves a cyclocondensation reaction.[10][11] This approach typically uses a 1,3-dicarbonyl compound or a functional equivalent, which reacts with a hydrazine derivative.
A plausible synthetic route starts from a substituted chalcone, which can be synthesized via a Claisen-Schmidt condensation between 4-bromoacetophenone and a suitable aldehyde. The resulting α,β-unsaturated ketone can then undergo cyclization with hydrazine hydrate. Subsequent functional group manipulations would lead to the target molecule.
A more direct approach involves the reaction of a β-ketoester with a hydrazine. For the target molecule, a plausible precursor would be a derivative of 4-(4-bromophenyl)-2,4-dioxobutanoate.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for pyrazole carboxylate synthesis.
Experimental Protocol (General Procedure)
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Synthesis of the β-ketoester intermediate: To a solution of sodium ethoxide in ethanol, slowly add a mixture of 4-bromoacetophenone and diethyl oxalate. The reaction mixture is stirred at room temperature and then refluxed to drive the Claisen condensation to completion. After cooling, the reaction is quenched with a weak acid, and the product is extracted.
-
Cyclocondensation with Hydrazine: The purified β-ketoester is dissolved in a suitable solvent like ethanol or acetic acid. Hydrazine hydrate is added dropwise, and the mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pyrazole carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the final product, Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate.
Causality in Experimental Design: The choice of a Claisen condensation is driven by its reliability in forming the 1,3-dicarbonyl moiety necessary for pyrazole synthesis. The subsequent cyclocondensation with hydrazine is a classic and high-yielding method for forming the pyrazole ring.[12] The final esterification is a standard procedure to obtain the desired methyl ester.
Part 3: Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two doublets are expected for the 4-bromophenyl group, typically in the range of δ 7.5-7.8 ppm.
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Pyrazole Proton: A singlet for the C5-H of the pyrazole ring is expected around δ 8.0-8.5 ppm.
-
NH Proton: A broad singlet for the N-H proton of the pyrazole ring, which may appear over a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.
-
Methyl Protons: A singlet for the methyl ester protons (-OCH₃) is expected around δ 3.8-4.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: The ester carbonyl carbon should appear around δ 160-165 ppm.
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Aromatic and Pyrazole Carbons: The carbons of the bromophenyl and pyrazole rings will resonate in the aromatic region (δ 110-150 ppm).
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Methyl Carbon: The methyl ester carbon will have a signal around δ 52-55 ppm.
IR (Infrared) Spectroscopy
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.
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C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the pyrazole and phenyl rings.
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C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹, for the carbon-bromine bond.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key indicator of the presence of bromine in the molecule.[1]
| Spectroscopic Data | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | δ 7.5-7.8 (d, 2H), δ 7.5-7.8 (d, 2H), δ 8.0-8.5 (s, 1H), δ 10-14 (br s, 1H), δ 3.8-4.0 (s, 3H) |
| ¹³C NMR | δ 160-165 (C=O), δ 110-150 (Aromatic & Pyrazole C), δ 52-55 (OCH₃) |
| IR (cm⁻¹) | 3200-3400 (N-H), 1700-1730 (C=O), 1500-1600 (C=N, C=C), <800 (C-Br) |
| MS (m/z) | M⁺ and [M+H]⁺ with characteristic bromine isotopic pattern |
Part 4: Applications in Drug Discovery and Development
The pyrazole core is of significant interest in medicinal chemistry due to its diverse biological activities.[4][16] Substituted pyrazoles have demonstrated a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[4]
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate serves as a valuable intermediate for the synthesis of novel drug candidates.[17] The bromine atom can be utilized for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce diverse substituents and explore the structure-activity relationship (SAR). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[18]
The 3-(4-bromophenyl) substitution pattern is found in various biologically active molecules. This moiety can engage in halogen bonding or occupy hydrophobic pockets in enzyme active sites, contributing to the overall binding affinity and selectivity of the molecule. The pyrazole ring itself can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions.
Recent studies on pyrazole derivatives have highlighted their potential as inhibitors of various enzymes and receptors implicated in diseases like cancer.[4] For instance, pyrazole-based compounds have been developed as inhibitors of kinases, cyclooxygenases (COX), and other important biological targets. The structural features of Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate make it an attractive starting point for the design and synthesis of new therapeutic agents in these areas.
Conclusion
Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a synthetically accessible and versatile building block with significant potential in the field of drug discovery and development. Its well-defined structure, multiple points for derivatization, and the proven biological relevance of the pyrazole scaffold make it a compound of high interest for medicinal chemists. A thorough understanding of its synthesis and spectroscopic characterization is crucial for its effective utilization in the development of novel therapeutic agents.
References
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